4-Fluoro-2-nitrobenzoic acid

Catalog No.
S715284
CAS No.
394-01-4
M.F
C7H4FNO4
M. Wt
185.11 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluoro-2-nitrobenzoic acid

CAS Number

394-01-4

Product Name

4-Fluoro-2-nitrobenzoic acid

IUPAC Name

4-fluoro-2-nitrobenzoic acid

Molecular Formula

C7H4FNO4

Molecular Weight

185.11 g/mol

InChI

InChI=1S/C7H4FNO4/c8-4-1-2-5(7(10)11)6(3-4)9(12)13/h1-3H,(H,10,11)

InChI Key

YLUCXHMYRQUERW-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)[N+](=O)[O-])C(=O)O

Canonical SMILES

C1=CC(=C(C=C1F)[N+](=O)[O-])C(=O)O

Molecular Structure Analysis

The molecule consists of a benzene ring with a fluorine atom attached at the 4th position and a nitro group (NO2) at the 2nd position []. The nitro group is electron-withdrawing, meaning it pulls electron density away from the ring. The fluorine atom is also slightly electron-withdrawing, but to a lesser extent than the nitro group. This combination of substituents deactivates the benzene ring towards electrophilic aromatic substitution reactions.


Chemical Reactions Analysis

4-Fluoro-2-nitrobenzoic acid can participate in various chemical reactions due to its functional groups. Here are some notable examples:

  • Synthesis: A common method for synthesizing 4-fluoro-2-nitrobenzoic acid involves nitration of 4-fluorobenzoic acid with a mixture of concentrated nitric acid and sulfuric acid [].
C6H5F  + HNO3 + H2SO4 ->  FC6H3(NO2)CO2H  + H2O4-fluorobenzoic acid        4-fluoro-2-nitrobenzoic acid
  • Nucleophilic Aromatic Substitution

    While deactivated, the nitro group can still participate in nucleophilic aromatic substitution reactions under forcing conditions. For example, treatment with strong nucleophiles like piperidine at high temperatures can lead to the displacement of the fluorine atom.

  • Reduction

    The nitro group can be reduced to an amine group using reducing agents like iron or tin in acidic media.


Physical And Chemical Properties Analysis

  • Melting Point: 180-182 °C []
  • Boiling Point: Decomposes above 300 °C []
  • Solubility: Slightly soluble in water, soluble in organic solvents like ethanol, acetone, and dimethylformamide []
  • Stability: Stable under normal storage conditions. Decomposes upon heating.

Organic Synthesis

  • Precursor for other fluorinated compounds: 4-F-2-NBA serves as a versatile building block for the synthesis of various fluorinated molecules due to the presence of both the nitro and fluoro groups. These fluorinated derivatives find applications in pharmaceuticals, agrochemicals, and materials science [].
  • Activation of carboxylic acid groups: 4-F-2-NBA can be converted into its corresponding acid chloride or anhydride, which are highly reactive intermediates used in various coupling reactions for the formation of complex organic molecules [].

Analytical Chemistry

  • Chromatographic separation: Due to its unique physicochemical properties, 4-F-2-NBA is employed as a standard or reference compound in various chromatographic techniques like high-performance liquid chromatography (HPLC) and gas chromatography (GC) [].
  • pH indicator: 4-F-2-NBA exhibits pH-dependent color changes, making it suitable as a simple and effective pH indicator in acidic and neutral solutions [].

Material Science

  • Liquid crystal precursor: 4-F-2-NBA can be used as a starting material for the synthesis of specific liquid crystals with desired properties like thermal stability and phase transition behavior [].
  • Organic electronics: Research explores the potential applications of 4-F-2-NBA derivatives in organic electronics due to their unique electronic and self-assembly properties.

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 10 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (90%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

394-01-4

Wikipedia

4-Fluoro-2-nitrobenzoic acid

Dates

Modify: 2023-08-15

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